

An In-depth Technical Guide to the Chemical Properties of Cyclopentadecane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecane, a saturated macrocyclic alkane with the chemical formula C₁₅H₃₀, is a waxy solid at room temperature. As a large cycloalkane, it is characterized by its low ring strain and consequent chemical stability, comparable to linear alkanes. This stability, coupled with its non-polar nature, dictates its physical and chemical properties. **Cyclopentadecane** serves as a precursor in the synthesis of fragrances, such as muscone, and finds application in various industrial processes. This technical guide provides a comprehensive overview of the chemical properties of **cyclopentadecane**, including its physical characteristics, reactivity, and spectroscopic profile, supported by detailed experimental protocols and logical workflows.

Physical and Thermochemical Properties

The physical and thermochemical properties of **cyclopentadecane** are summarized in the tables below. These properties are crucial for its handling, processing, and application in various chemical syntheses.

Physical Properties



Property	Value	Reference(s)
Molecular Formula	C15H30	
Molecular Weight	210.40 g/mol	
Appearance	White, waxy solid	
Melting Point	61-64 °C	-
Boiling Point	285 °C (rough estimate)	-
Density	0.805 - 0.8364 g/cm ³	-
Refractive Index	1.4592	-
Vapor Pressure	0.00677 mmHg at 25°C	-
Solubility	Soluble in acetone; insoluble in water.	-
Octanol/Water Partition Coefficient (logP)	8.3 (computed)	-

Thermochemical Properties

Property	- Value	Reference(s)
Standard Enthalpy of Combustion (solid)	-9814.0 ± 1.6 kJ/mol	
Enthalpy of Fusion	8.37 kJ/mol (at 336.6 K)	
Standard Enthalpy of Formation (solid)	-376.1 kJ/mol (calculated)	_

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physical properties of **cyclopentadecane**.

Melting Point Determination (Capillary Method)



Objective: To determine the temperature range over which **cyclopentadecane** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered cyclopentadecane is packed into a
 capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is
 compact.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid **cyclopentadecane** equals the atmospheric pressure.

Methodology:

- Sample Preparation: A small amount of **cyclopentadecane** (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a
 Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.



• Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid **cyclopentadecane**.

Methodology:

- Pycnometer Calibration: A pycnometer (a small glass flask of known volume) is weighed empty (m₁). It is then filled with a liquid of known density in which **cyclopentadecane** is insoluble (e.g., water), and weighed again (m₂).
- Sample Measurement: A sample of solid cyclopentadecane is weighed (m₃).
- Displacement Measurement: The **cyclopentadecane** sample is placed in the empty pycnometer, and the pycnometer is filled with the same liquid of known density and weighed (m₄).
- Calculation: The density of **cyclopentadecane** (ρ) is calculated using the following formula: $\rho = (m_3 * \rho \ liquid) / (m_1 + m_3 m_4)$ where $\rho \ liquid$ is the density of the liquid used.

Solubility Determination

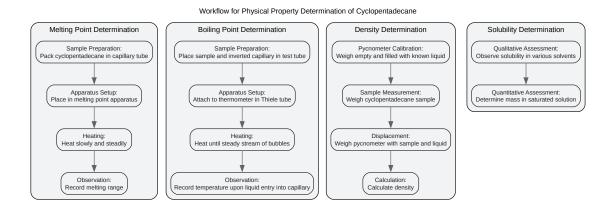
Objective: To qualitatively and quantitatively assess the solubility of **cyclopentadecane** in various solvents.

Methodology:

- Qualitative Assessment: A small, measured amount of cyclopentadecane (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, acetone, ethanol, hexane). The mixture is agitated, and the solubility is observed and categorized as soluble, partially soluble, or insoluble.
- Quantitative Assessment (for soluble cases): a. A saturated solution of cyclopentadecane is
 prepared in a given solvent at a specific temperature. b. A known volume of the saturated
 solution is carefully decanted and the solvent is evaporated to dryness. c. The mass of the



remaining **cyclopentadecane** is measured, and the solubility is expressed in grams per 100 mL of solvent.



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Workflow for the determination of key physical properties of **cyclopentadecane**.

Chemical Reactivity

As a large, strain-free cycloalkane, **cyclopentadecane** exhibits low reactivity. Its chemistry is dominated by reactions that involve the cleavage of C-H and C-C bonds, typically under forcing conditions.

Combustion



Cyclopentadecane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

 $C_{15}H_{30}(s) + 22.5 O_2(g) \rightarrow 15 CO_2(g) + 15 H_2O(l)$

Free-Radical Halogenation

Under UV light or at high temperatures, **cyclopentadecane** can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂). Due to the equivalence of all thirty hydrogen atoms, monosubstitution results in a single product, 1-halo**cyclopentadecane**.

Experimental Protocol (Free-Radical Chlorination - Illustrative):

- Reactant Preparation: A solution of cyclopentadecane in an inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel.
- Initiation: The reaction is initiated by the addition of a radical initiator (e.g., AIBN) or by exposure to UV radiation.
- Reaction: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the initiation conditions.
- Workup: The reaction mixture is washed with a solution of sodium thiosulfate to remove excess chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO₄).
- Purification: The product, 1-chlorocyclopentadecane, is isolated and purified by fractional distillation under reduced pressure.

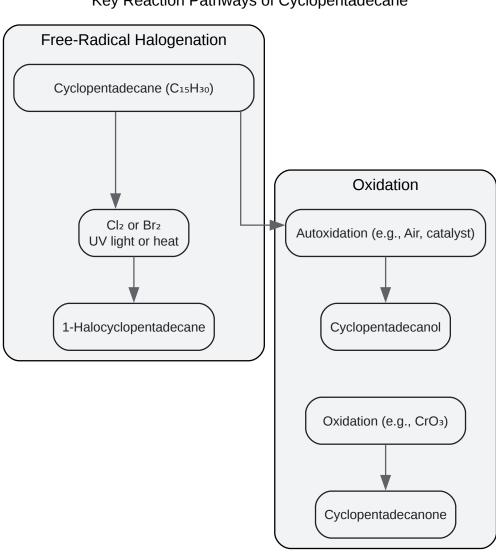
Oxidation

The oxidation of **cyclopentadecane** is a key reaction for the synthesis of valuable fragrance compounds. For instance, autoxidation can lead to the formation of cyclopentadecanol, which can be further oxidized to cyclopentadecanone (a precursor to muscone).

Illustrative Pathway to Cyclopentadecanone:



- Autoxidation: Cyclopentadecane is treated with an oxidizing agent (e.g., air or a specific chemical oxidant) in the presence of a catalyst to form cyclopentadecanol.
- · Oxidation of Alcohol: The resulting cyclopentadecanol is then oxidized using a stronger oxidizing agent (e.g., chromic acid or PCC) to yield cyclopentadecanone.



Key Reaction Pathways of Cyclopentadecane

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Diagram of the primary reaction pathways involving **cyclopentadecane**.

Spectroscopic Properties

The spectroscopic data for **cyclopentadecane** are consistent with its highly symmetric and saturated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the **cyclopentadecane** molecule, all fifteen methylene (CH₂) groups are chemically equivalent. Consequently, both the ¹H and ¹³C NMR spectra are expected to exhibit a single, sharp peak.

- 1 H NMR: A singlet is expected for the 30 equivalent protons. The chemical shift would be in the typical range for cycloalkanes, approximately δ 1.4-1.5 ppm.
- 13 C NMR: A single peak is expected for the 15 equivalent carbon atoms, with a chemical shift in the range of δ 26-28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopentadecane** is characterized by the absence of functional group absorptions and the presence of strong C-H and C-C bond vibrations.

- C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.
- C-H bending (scissoring): Absorption around 1465 cm⁻¹.
- C-C stretching and bending: Multiple absorptions in the fingerprint region (< 1400 cm⁻¹).

Mass Spectrometry

The electron ionization mass spectrum of **cyclopentadecane** will show a molecular ion peak (M^+) at m/z = 210. The fragmentation pattern is complex and characterized by the loss of successive methylene units and larger neutral fragments, leading to a series of cluster peaks separated by 14 mass units (CH_2) . Common fragment ions for large cycloalkanes include those resulting from the loss of ethene (m/z = M-28) and other small alkenes.



Biological Activity and Signaling Pathways

As a simple, non-polar hydrocarbon, **cyclopentadecane** is not known to have any specific biological activity or to be involved in any signaling pathways. Its primary relevance in a biological context is its use as a precursor in the synthesis of fragrances and its potential for bioaccumulation due to its lipophilicity.

Conclusion

Cyclopentadecane is a chemically stable macrocyclic alkane with well-defined physical and spectroscopic properties. Its reactivity is limited, primarily involving high-energy processes such as combustion and free-radical substitution. The synthetic utility of **cyclopentadecane** is most notably demonstrated in its role as a precursor to valuable macrocyclic ketones used in the fragrance industry. The information presented in this guide provides a solid foundation for researchers and scientists working with or exploring the applications of this large cycloalkane.

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